1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

Vue d'ensemble

Description

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt): is a biotinylated phospholipid. This compound is a derivative of phosphatidylethanolamine, where the ethanolamine head group is modified with a biotin moiety. The biotinylation allows for specific binding to avidin or streptavidin, making it useful in various biochemical applications, particularly in the field of molecular biology and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) typically involves the following steps:

Starting Material: The process begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

Biotinylation: The ethanolamine head group is reacted with a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, under mild conditions to form the biotinylated product.

Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biotinylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions.

Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be employed.

Substitution: Avidin or streptavidin proteins are used for binding to the biotin moiety.

Major Products Formed

Hydrolysis: Free fatty acids and glycerophosphoethanolamine.

Oxidation: Peroxides and other oxidative degradation products.

Substitution: Biotin-avidin or biotin-streptavidin complexes.

Applications De Recherche Scientifique

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:

Biochemistry: Used in the study of lipid-protein interactions and membrane dynamics.

Molecular Biology: Employed in the labeling and detection of biomolecules through biotin-avidin or biotin-streptavidin interactions.

Medicine: Utilized in drug delivery systems and targeted therapies due to its ability to bind specifically to biotin-binding proteins.

Industry: Applied in the development of biosensors and diagnostic assays.

Mécanisme D'action

The primary mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind specifically to avidin or streptavidin. This binding is highly specific and strong, allowing for the targeted delivery of biotinylated molecules to avidin- or streptavidin-coated surfaces. The molecular targets include biotin-binding proteins, and the pathways involved are those related to biotin-avidin or biotin-streptavidin interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt): Another biotinylated phospholipid with a succinyl modification instead of a cap biotinyl group.

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt): A similar compound with a glutaryl modification.

Uniqueness

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its specific biotinylation, which allows for strong and specific binding to avidin or streptavidin. This makes it particularly useful in applications requiring high specificity and strong binding interactions.

Activité Biologique

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), commonly referred to as biotin-cap-DPPE, is a biotinylated phospholipid with significant applications in biochemistry and molecular biology. This compound is notable for its ability to enhance the binding of proteins, particularly avidin, to lipid bilayers, making it a valuable tool in various experimental setups. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C53H98N4O11PS·Na

- Molecular Weight : 1053.4 g/mol

- Purity : >95%

- Solubility : Slightly soluble in DMSO

- CAS Number : 384835-52-3

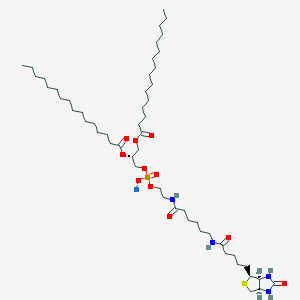

Structural Characteristics

The structure of biotin-cap-DPPE features a phosphoethanolamine backbone with two palmitoyl chains and a biotin moiety. This configuration allows for effective integration into lipid bilayers while facilitating interactions with avidin or streptavidin due to the high affinity of biotin for these proteins.

- Avidin Binding Enhancement : Biotin-cap-DPPE significantly enhances the binding capacity of avidin to lipid bilayers. Research indicates that traditional biotinylated lipids often lead to clustering, which can hinder binding efficiency. In contrast, biotin-cap-DPPE maintains a more uniform distribution, promoting optimal binding conditions .

- Surface Functionalization : The compound can be utilized in the functionalization of surfaces for various assays, including protein-ligand interaction studies. Its incorporation into supported lipid bilayers (SLBs) allows for the creation of platforms where biomolecular interactions can be monitored in real-time .

Applications in Research

- Circulating Tumor Cell Isolation : Biotin-cap-DPPE has been employed in PEGylated polyamidoamine-dendrimer-conjugated SLBs to isolate circulating tumor cells from patient-derived blood samples using antibody-coated microfluidics .

- Protein-DNA Interaction Studies : The compound has also been used to create DNA curtains for high-throughput detection of protein-DNA interactions at the single-molecule level .

- Lipid Bilayer Studies : Investigations into the properties of lipid bilayers have shown that biotin-cap-DPPE can influence membrane dynamics and stability, making it a critical component in studies related to membrane biology .

Study 1: Avidin Binding Dynamics

A study compared the binding efficiency of avidin to surfaces modified with biotin-cap-DPPE versus other biotinylated lipids. Using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Enhanced Ellipsometric Contrast (SEEC) microscopy, it was found that surfaces modified with biotin-cap-DPPE exhibited a higher saturation point and faster binding kinetics compared to traditional methods .

| Lipid Type | Binding Capacity (ng/mm²) | Saturation Point (%) |

|---|---|---|

| Biotin-cap-DPPE | 8 | 2 |

| Traditional BC-PE | 6 | >5 |

Study 2: Circulating Tumor Cell Isolation

In another study, researchers utilized biotin-cap-DPPE in microfluidic devices to isolate circulating tumor cells from blood samples. The study demonstrated that the use of this phospholipid improved cell recovery rates compared to conventional methods, highlighting its potential in cancer diagnostics .

Propriétés

IUPAC Name |

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/p-1/t45-,46+,47+,52+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYGXYDOICSBP-OHXMQTJZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98N4NaO11PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677175 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-52-3 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.